![molecular formula C19H27NO3 B1324835 Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate CAS No. 898775-81-0](/img/structure/B1324835.png)

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate, also known as EPV, is a novel synthetic compound. It has a molecular weight of 317.43 and its IUPAC name is ethyl 5-oxo-5-[4-(1-piperidinylmethyl)phenyl]pentanoate .

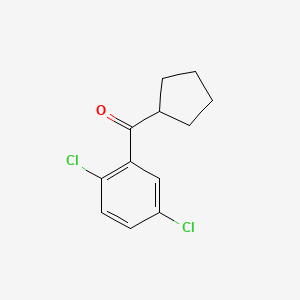

Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate is1S/C19H27NO3/c1-2-23-19(22)8-6-7-18(21)17-11-9-16(10-12-17)15-20-13-4-3-5-14-20/h9-12H,2-8,13-15H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate has a molecular weight of 317.43 . The molecular formula is C19H27NO3 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not available in the current resources.Scientific Research Applications

Impurity Profile Determination

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a closely related compound, is a glycoprotein IIb/IIIa antagonist. It is being developed for the chronic oral treatment of thrombotic disorders. The impurity profile of this compound is characterized using liquid chromatography-mass spectrometry, which is crucial for ensuring the quality and safety of the drug substance (Thomasberger, Engel, & Feige, 1999).

Photolysis Studies

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which shares structural similarities, undergoes photolysis at 300 nm in a variety of alcohols and amines. This process suggests two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis of Pharmaceutical Intermediates

A new technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for several ACE inhibitors, is described. It is produced from acetophenone and diethyl oxalate. This synthesis involves the chemo- and enantioselective hydrogenation of a related ester, showcasing the importance of such compounds in pharmaceutical manufacturing (Herold et al., 2000).

Enzymatic Activity Enhancement

Compounds structurally related to Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate have been shown to enhance the reactivity of cellobiase, an enzyme. This highlights the potential utility of these compounds in biochemical research and enzyme activity modulation (Abd & Awas, 2008).

Chemical Synthesis and Molecular Study

The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques. This study provides insights into the molecular behavior of such compounds, essential for their application in various scientific fields (Devi, Bishnoi, & Fatma, 2020).

properties

IUPAC Name |

ethyl 5-oxo-5-[4-(piperidin-1-ylmethyl)phenyl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)8-6-7-18(21)17-11-9-16(10-12-17)15-20-13-4-3-5-14-20/h9-12H,2-8,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQJWZJHAIYNAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642724 |

Source

|

| Record name | Ethyl 5-oxo-5-{4-[(piperidin-1-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate | |

CAS RN |

898775-81-0 |

Source

|

| Record name | Ethyl 5-oxo-5-{4-[(piperidin-1-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.